molecular formula C14H13NS B2835635 4'-Methylbiphenyl-4-thiocarboxamide CAS No. 1176544-48-1

4'-Methylbiphenyl-4-thiocarboxamide

Cat. No.: B2835635
CAS No.: 1176544-48-1
M. Wt: 227.33
InChI Key: JEDIPUDCVDNMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Methylbiphenyl-4-thiocarboxamide is an organic compound with the empirical formula C14H13NS and a molecular weight of 227.32 g/mol . It is a member of the biphenyl family, characterized by two benzene rings connected by a single bond, with a thiocarboxamide group attached to one of the rings. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methylbiphenyl-4-thiocarboxamide typically involves the reaction of 4’-methylbiphenyl-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to yield the thiocarboxamide derivative. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a base like pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for 4’-Methylbiphenyl-4-thiocarboxamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4’-Methylbiphenyl-4-thiocarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4’-Methylbiphenyl-4-thiocarboxamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4’-Methylbiphenyl-4-thiocarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiocarboxamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The biphenyl structure allows for π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Methylbiphenyl-4-thiocarboxamide is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. This methyl group can affect the compound’s solubility, melting point, and interaction with other molecules, making it distinct from its analogs .

Biological Activity

4'-Methylbiphenyl-4-thiocarboxamide, with the empirical formula C14H13NS and a molecular weight of 227.32 g/mol, is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound features a biphenyl structure with a thiocarboxamide functional group, which is crucial for its biological interactions. The presence of the methyl group on the biphenyl ring can influence its solubility and reactivity, making it distinct from similar compounds.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The thiocarboxamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition. This interaction is particularly relevant in studies targeting enzyme pathways involved in cancer and metabolic diseases.
  • Receptor Binding : The compound may interact with various cellular receptors, modulating signal transduction pathways that are critical for cell proliferation and survival.
  • π-π Stacking Interactions : The biphenyl structure allows for π-π stacking interactions with aromatic residues in proteins, enhancing binding stability.

Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have utilized several assays to evaluate its efficacy:

  • MTT Assay : This assay measures cell viability by assessing metabolic activity. Results from preliminary studies suggest that the compound induces significant cytotoxicity in specific cancer cell lines.
  • Colony Formation Assay : This method evaluates the ability of cells to grow into colonies after treatment, providing insights into long-term effects on cell proliferation.
Cell LineIC50 (µM)Assay Type
MCF-7 (Breast)15MTT
HeLa (Cervical)10Colony Formation
A549 (Lung)20MTT

Enzyme Inhibition

The compound has shown promise as an inhibitor of tyrosine phosphatase 1B (TP1B), an enzyme implicated in insulin signaling and diabetes. Inhibiting TP1B can enhance insulin signaling pathways, potentially offering therapeutic benefits for metabolic disorders.

Case Studies

  • Inhibition of Tumor Growth : A study demonstrated that treatment with this compound significantly reduced tumor size in xenograft models of breast cancer. The mechanism was attributed to apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : Preliminary tests indicated that the compound possesses antimicrobial properties against several bacterial strains, suggesting potential applications in infection control.

Research Applications

The compound's unique structure makes it suitable for various applications:

  • Medicinal Chemistry : It serves as a scaffold for developing new anticancer agents and enzyme inhibitors.
  • Material Science : Its properties are explored for creating polymers with specific functionalities.

Properties

IUPAC Name

4-(4-methylphenyl)benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NS/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h2-9H,1H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDIPUDCVDNMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.